Tropodithietic acid

Vue d'ensemble

Description

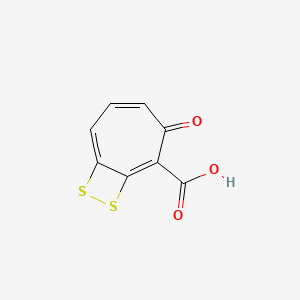

L'acide tropodithiétique est un antibiotique soufré produit par des bactéries marines, en particulier celles de la lignée Roseobacter telles que Phaeobacter inhibens . Ce composé est connu pour son activité antimicrobienne à large spectre et sa structure unique, qui comprend un groupement dithiet fusionné à l'acide tropone-2-carboxylique .

Mécanisme D'action

Target of Action

Tropodithietic acid (TDA) is a broad-spectrum antibiotic produced by marine bacteria . It primarily targets unwanted marine pathogens, promoting the health of microscopic algae . TDA is active against a wide range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi .

Mode of Action

TDA operates through a mechanism similar to polyether antibiotics . It collapses the proton motive force via a proton antiport mechanism, where extracellular protons are exchanged for cytoplasmic cations . The α-carboxy-tropone substructure of TDA facilitates this process: the proton can be carried on the carboxyl group, while the basicity of the tropylium ion aids in cation export .

Biochemical Pathways

The biosynthesis of TDA involves a unique mechanism of sulfur introduction, distinct from known mechanisms in holomycin, thiomarinol A, and gliotoxin biosynthesis .

Analyse Biochimique

Biochemical Properties

TDA is known to interact with a variety of biomolecules. It is a broad-spectrum antibiotic produced by the marine bacterium R. gallaeciensis . It is active against a variety of Gram-negative α-proteobacteria, γ-proteobacteria, and flavobacteria as well as Gram-positive actinobacteria strains

Cellular Effects

TDA exerts significant effects on various types of cells and cellular processes. It has been shown to cause morphological changes and cytotoxic effects in mammalian clonal cell lines of neuronal and glial origin at a concentration of 0.3–0.5 µg/mL (1.4–2.4 µM) . It influences cell function by causing a breakdown of the mitochondrial membrane potential, activating extracellular signal-regulated kinases ERK1/2, and inducing the small heat shock protein HSP32/HO-1 .

Molecular Mechanism

The molecular mechanism of TDA involves its interaction with biomolecules at the molecular level. It has been suggested that TDA collapses the proton motive force by a proton antiport mechanism, in which extracellular protons are exchanged for cytoplasmic cations

Temporal Effects in Laboratory Settings

The effects of TDA change over time in laboratory settings. After more than 300 generations exposed to sub-MIC and MIC concentrations of a TDA-containing extract, strains tolerant to 2× the MIC of TDA for wild-type strains were selected . The tolerance disappeared after one passage in medium without TDA extract .

Metabolic Pathways

TDA is involved in several metabolic pathways. It is hypothesized that TDA derives from phenylacetic acid (PAA) catabolism . The interception of PAA catabolism via an enoyl-CoA dehydratase encoded in the biosynthetic gene cluster (BGC) has been suggested .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acide tropodithiétique est biosynthétisé par des bactéries marines via une voie complexe impliquant plusieurs gènes et enzymes. La biosynthèse commence par la phénylalanine et nécessite les gènes paaABCDE et paaG du catabolon supérieur de l'acide phénylacétique . Les atomes de soufre sont introduits par une attaque nucléophile de la S-thiocysteine sur l'accepteur de Michael de l'ester de coenzyme A de l'acide tropone-2-carboxylique, suivie d'une élimination oxydative de la cystéine .

Méthodes de Production Industrielle : La production industrielle de l'acide tropodithiétique est généralement obtenue par des procédés de fermentation utilisant des souches génétiquement modifiées de Phaeobacter inhibens. L'optimisation des conditions de croissance, telles que la disponibilité des nutriments et la formation de biofilms, peut améliorer le rendement en acide tropodithiétique .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide tropodithiétique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courantes :

Oxydation : L'acide tropodithiétique peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium en conditions acides.

Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux Produits :

Oxydation : L'oxydation de l'acide tropodithiétique peut conduire à la formation de sulfoxydes ou de sulfones.

Réduction : La réduction produit généralement les alcools ou les thiols correspondants.

Substitution : Les réactions de substitution peuvent produire divers dérivés en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

L'acide tropodithiétique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les antibiotiques soufrés et leur biosynthèse.

5. Mécanisme d'Action

L'acide tropodithiétique exerce ses effets antimicrobiens en effondrant la force proton-motrice par un mécanisme d'antiport protonique. Cela implique l'échange de protons extracellulaires contre des cations cytoplasmiques, perturbant la production d'énergie de la cellule bactérienne . La sous-structure carboxy-tropone de l'acide tropodithiétique est idéale à cette fin, car elle facilite le transport de protons et l'exportation de cations .

Composés Similaires :

Holomycine : Un autre antibiotique soufré avec un mécanisme différent d'incorporation du soufre.

Thiomarinol A : Un antibiotique marin avec une voie biosynthétique distincte.

Gliotoxine : Un composé soufré avec un mode d'action différent.

Unicité : L'acide tropodithiétique est unique en raison de sa double fonction d'antibiotique et de molécule de signalisation. Il agit comme un auto-inducteur de sa propre synthèse, ce qui n'est pas couramment observé dans d'autres composés similaires .

Applications De Recherche Scientifique

Tropodithietic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Holomycin: Another sulfur-containing antibiotic with a different mechanism of sulfur incorporation.

Thiomarinol A: A marine antibiotic with a distinct biosynthetic pathway.

Gliotoxin: A sulfur-containing compound with a different mode of action.

Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .

Propriétés

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750590-18-2 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

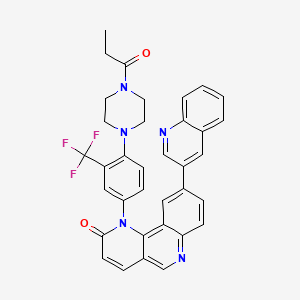

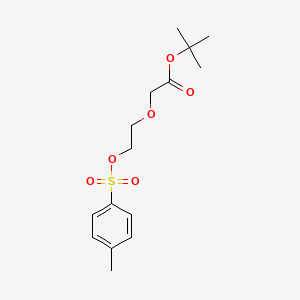

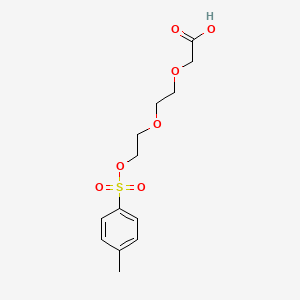

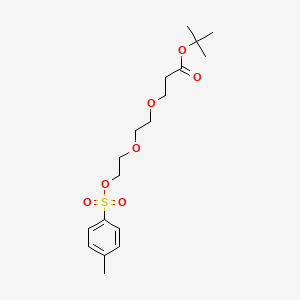

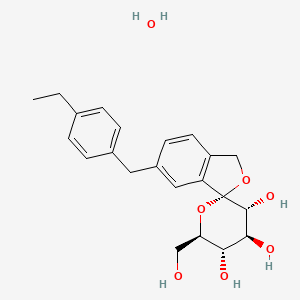

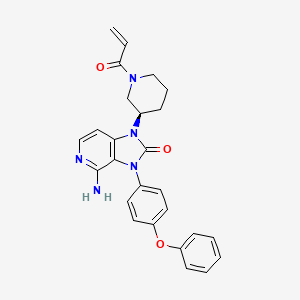

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)